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4-Aminophenol-d4

Cat. No.: B13856032
M. Wt: 113.15 g/mol
InChI Key: PLIKAWJENQZMHA-RHQRLBAQSA-N
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Description

Catalytic Hydrogenation Routes

Catalytic hydrogenation represents a primary and efficient method for the synthesis of aminophenols from nitroaromatic compounds. chemicalbook.comgoogle.com This approach is adaptable for the preparation of isotopically labeled compounds like 4-Aminophenol-d4 through the use of deuterated precursors and reagents.

A common strategy for synthesizing this compound involves the catalytic reduction of a deuterated 4-nitrophenol (B140041) precursor. wikipedia.org The synthesis typically starts with the deuteration of 4-nitrophenol, followed by the reduction of the nitro group to an amine. This two-step process allows for the precise introduction of deuterium (B1214612) atoms onto the aromatic ring prior to the formation of the final product.

The reduction of 4-nitrophenol can be achieved through various methods, including hydrogenation over a Raney Nickel catalyst or by using a platinum on carbon (Pt/C) catalyst. wikipedia.orggoogle.com The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. For instance, the hydrogenation of nitrobenzene (B124822) to 4-aminophenol (B1666318) is often carried out in an acidic medium, such as aqueous sulfuric acid, to facilitate the rearrangement of the intermediate phenylhydroxylamine to the desired p-aminophenol. google.comgoogle.com

Palladium-on-carbon (Pd/C) is a widely used and versatile catalyst in organic synthesis, particularly for hydrogenation reactions. wikipedia.org It is effective in the reduction of nitro compounds to amines. wikipedia.org In the synthesis of this compound, Pd/C can be employed to reduce a deuterated 4-nitrophenol intermediate. The catalyst's high surface area and activity allow for efficient conversion under relatively mild conditions. wikipedia.orgchemrxiv.org

Table 1: Comparison of Catalysts for Nitrobenzene Hydrogenation to 4-Aminophenol

Catalyst Support Acid Medium Key Findings Reference
Platinum Carbon Sulfuric Acid Improved performance index and selectivity. google.comgoogle.com
Palladium Carbon - Effective for nitro group reduction. wikipedia.org
Rhodium Carbon CF3COOH Lower yield of 4-aminophenol compared to aniline. unive.it
Platinum Carbon CF3COOH Higher activity and yield of 4-aminophenol. unive.it

This table is interactive. Click on the headers to sort the data.

To ensure the integrity of the isotopic labeling during the synthesis of this compound, the use of a deuterium gas (D₂) atmosphere and deuterated solvents is critical. Deuterated solvents, such as deuterated ethanol (B145695) (C₂D₅OD) or deuterium oxide (D₂O), serve as the reaction medium and help to maintain a deuterium-rich environment, minimizing the back-exchange of deuterium with protium (B1232500) from the solvent. vulcanchem.com

The high isotopic purity of commercially available deuterated solvents is a significant advantage in these syntheses. When catalytic hydrogenation is performed, using D₂ gas as the hydrogen source ensures that deuterium atoms are added during the reduction process, which is particularly relevant when starting from a non-deuterated precursor or to enhance the deuterium incorporation in the final product. The choice of solvent can also influence reaction pathways and the stability of intermediates.

Regioselective Deuteration Strategies

Regioselective deuteration allows for the specific placement of deuterium atoms on the aromatic ring, which is often a desirable feature for mechanistic studies and the synthesis of complex molecules.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govresearchgate.net For the deuteration of phenols, microwave irradiation in the presence of deuterium oxide (D₂O) offers a rapid and efficient method for regioselective H/D exchange. nih.govresearchgate.net This technique can achieve high degrees of deuterium incorporation at the ortho and/or para positions relative to the hydroxyl group. researchgate.net

For example, a method using NaOH as a catalyst in D₂O under microwave irradiation at 180 °C has been shown to be highly effective for the regioselective deuteration of phenols. researchgate.net This approach is operationally simple and demonstrates good functional-group tolerance. researchgate.net Another study reported the use of ionic liquids with DCl/D₂O under microwave irradiation for the expedient deuterolabeling of polyphenolic compounds, achieving high yields and isotopic purities. nih.gov

Table 2: Microwave-Assisted Deuteration of Phenolic Compounds

Deuterium Source Catalyst/Medium Key Features Reference
D₂O NaOH High regioselectivity for ortho/para positions. researchgate.net
D₂O/DCl Ionic Liquid Rapid reaction, high yields, and isotopic purities. nih.gov
D₂O/CF₃COOD - Rapid (<15 min) and highly isotope-efficient. researchgate.net

This table is interactive. Click on the headers to sort the data.

Recent advancements in catalysis have led to the development of novel catalysts for deuteration reactions. One such development is the use of an iron-phosphorus (Fe-P) pair-site catalyst supported on phosphorus-doped carbon. acs.org This catalyst has demonstrated remarkable performance and stability in the regioselective deuteration of various aromatic compounds, including phenol (B47542) derivatives, using inexpensive D₂O as the deuterium source. acs.org

Mechanistic studies have shown that the Fe-P pair sites play a crucial role in activating D₂O to form adsorbed deuterium species. acs.org These species then selectively attack the ortho position of the adsorbed substrate, leading to highly regioselective deuteration. acs.org This method offers several advantages, including high efficiency, broad substrate scope, and the use of an environmentally friendly and recyclable catalyst. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO B13856032 4-Aminophenol-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7NO

Molecular Weight

113.15 g/mol

IUPAC Name

4-amino-2,3,5,6-tetradeuteriophenol

InChI

InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2/i1D,2D,3D,4D

InChI Key

PLIKAWJENQZMHA-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])O)[2H]

Canonical SMILES

C1=CC(=CC=C1N)O

Origin of Product

United States

Synthetic Methodologies for 4 Aminophenol D4

Regioselective Deuteration Strategies

Enhancement of Deuterium (B1214612) Incorporation via Specific Catalytic Systems

The efficiency and selectivity of deuterium incorporation are significantly influenced by the choice of catalyst. Recent advancements have highlighted the efficacy of various catalytic systems for achieving high levels of deuteration.

Platinum-on-carbon (Pt/C) has been demonstrated as an effective catalyst for the H/D exchange reaction on aromatic rings. researchgate.net In a Pt/C-D₂O-H₂ system, electron-rich aromatic compounds, including phenols, can be efficiently deuterated under mild conditions, even at room temperature. researchgate.net For instance, the deuteration of o-phenylenediamine (B120857) (OPD) using this system resulted in a 98% deuterium efficiency on the phenyl ring. researchgate.net

Iridium and rhodium-based catalysts also show significant promise. Specifically, sulfonamide-directed ortho-deuteration of aryl rings using tethered NHC-phosphine iridium complexes can achieve greater than 95% deuterium incorporation at specific positions under relatively mild conditions (90°C). Similarly, rhodium-catalyzed deuteration, facilitated by a methoxyamide directing group, can be effective, though it carries a risk of over-deuteration if reaction times are not carefully controlled.

Lewis acids, such as B(C₆F₅)₃, can catalyze the deuteration of β-amino C-H bonds in the presence of a deuterium source like acetone-d₆. nih.gov This method involves the formation of an enamine intermediate, which is then deuterated. nih.gov The process can yield up to 99% deuterium incorporation. nih.gov

The following table summarizes various catalytic systems and their reported efficiencies for deuterium incorporation in related aromatic compounds.

Catalyst SystemDeuterium SourceSubstrate TypeDeuterium Incorporation (%)Reference
Pt/C-D₂O-H₂D₂Oo-Phenylenediamine98 researchgate.net
NHC-phosphine iridium complexD₂OSulfonamide-directed aryl rings>95
B(C₆F₅)₃ / acetone-d₆Acetone-d₆N-alkylaminesup to 99 nih.gov

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, which involves inducing chemical reactions through mechanical energy such as grinding or milling, presents a solvent-free and often more environmentally friendly alternative to traditional solution-based methods. google.comnih.gov This technique has been successfully applied to the synthesis of paracetamol (acetaminophen) from 4-aminophenol (B1666318) and acetic anhydride (B1165640) without the need for a solvent or catalyst. google.com The reactants are simply mixed and ground together, a process known as mechanochemical synthesis. google.com

While direct mechanochemical deuteration of 4-aminophenol is not extensively documented, the principles of mechanochemistry suggest its potential. For example, the mechanochemical hydrogenation of 4-nitrophenol (B140041) to 4-aminophenol has been demonstrated using a Pd/C catalyst in a ball mill reactor. rsc.org This suggests that a similar setup with a deuterium source could potentially be used for the synthesis of 4-Aminophenol-d4.

Mechanochemical methods offer several advantages, including reduced waste, shorter reaction times, and sometimes altered product selectivity compared to solution-phase reactions. nih.govorganic-chemistry.org

Considerations in Deuterium Incorporation and Purity in Synthetic Protocols

Achieving high isotopic purity is a critical aspect of synthesizing deuterated compounds like this compound. The level of deuterium incorporation is typically determined using analytical techniques such as Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

In ¹H NMR, the disappearance or reduction in the intensity of proton signals at specific positions on the aromatic ring indicates successful deuterium substitution. nih.gov High-resolution mass spectrometry can confirm the increase in molecular weight corresponding to the number of incorporated deuterium atoms.

Several factors can influence the final isotopic purity:

Catalyst Choice: As discussed, the catalyst plays a pivotal role. Some catalysts offer higher selectivity and efficiency, minimizing side reactions and incomplete deuteration. researchgate.net

Reaction Conditions: Temperature, pressure, and reaction time must be carefully optimized. For instance, prolonged reaction times in some rhodium-catalyzed deuterations can lead to over-deuteration.

Deuterium Source: The purity of the deuterium source (e.g., D₂O, D₂ gas) is paramount.

Purification Methods: Post-synthesis purification steps, such as recrystallization or chromatography, are often necessary to remove any remaining non-deuterated or partially deuterated species. Industrial production may involve vacuum distillation followed by recrystallization to achieve pharmaceutical-grade purity. vulcanchem.com

Advanced Analytical Applications in Chemical and Biochemical Research

Utilization as an Internal Standard in Quantitative Mass Spectrometry

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision. 4-Aminophenol-d4 serves as an ideal internal standard for the quantification of its non-deuterated counterpart, 4-aminophenol (B1666318) (4-AP). Because it is chemically identical to the analyte, this compound co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer, enabling precise ratiometric quantification. This approach is fundamental in correcting for sample loss during preparation and for variations in instrument response.

The development of robust LC-MS/MS methods is crucial for the sensitive and selective quantification of analytes in complex mixtures. The use of this compound is integral to this process when 4-aminophenol is the target analyte. Method development involves optimizing chromatographic conditions to achieve good peak shape and separation from other matrix components, as well as fine-tuning mass spectrometer parameters for maximum sensitivity.

Validation is performed according to stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure the method is reliable and reproducible. nih.govsci-hub.se Key validation parameters include:

Specificity and Selectivity: Ensuring no interference from endogenous components in the matrix at the retention time of the analyte and internal standard. sci-hub.se

Linearity: Establishing a concentration range over which the instrument response is directly proportional to the analyte concentration. For example, methods for related compounds have shown linearity across ranges like 100–10,000 ng/mL. sci-hub.se

Accuracy and Precision: Intra-day and inter-day accuracy (as percent recovery) and precision (as relative standard deviation, RSD) are assessed at multiple concentration levels. Validated methods for similar analytes demonstrate accuracy between 96.81–102.13% and precision between 4.57–5.64% for inter-day comparisons. sci-hub.se

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. For the toxic impurity 4-aminophenol, highly sensitive methods have achieved an LOQ of 1 ng/mL. nih.gov

Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions. nih.gov

A typical LC-MS/MS setup for a related compound using a deuterated standard involved monitoring specific mass transitions for the analyte (e.g., m/z= 152.1 → 110.0 for acetaminophen) and the internal standard (m/z= 156.1 → 114.1 for acetaminophen-d4). nih.gov

Table 1: Example of LC-MS/MS Method Parameters for Analyte Quantification Using a Deuterated Internal Standard

Parameter Setting
Mass Spectrometer Triple Quadrupole
Ion Source Electrospray Ionization (ESI), Positive Mode
Monitored Transition Analyte: e.g., 152.1 → 110.0 [M+H]⁺
Internal Standard (IS): e.g., 156.1 → 114.1 [M+H]⁺
Source Temperature 500°C
Ion Spray Voltage 5000 V
Collision Energy (CE) 25 eV
Dwell Time 200 msec

Data derived from a method for acetaminophen (B1664979) and its deuterated standard. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve faster analysis times, higher resolution, and increased sensitivity compared to traditional HPLC. When coupled with mass spectrometry, UPLC-MS becomes a powerful tool for high-throughput quantitative analysis.

In this context, this compound is essential for rapid and reliable quantification in applications where many samples must be processed quickly. For instance, a UPLC-MS/MS method developed for the simultaneous quantification of paracetamol and its metabolites used a deuterated internal standard (Acetaminophen-d4) to achieve a runtime of only 4.5 minutes per sample. nih.gov Another validated UPLC-MS/MS method for analyzing dantrolene (B1669809) and paracetamol in human plasma had a runtime of less than one minute, allowing for the analysis of over 350 samples per day. sci-hub.se These examples highlight the efficiency gained by using UPLC systems, where a stable isotope-labeled internal standard like this compound ensures that the speed of analysis does not compromise data quality.

Table 2: UPLC-MS Application for High-Throughput Analysis

Feature Detail Source
System Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) nih.govsci-hub.se
Column Reversed-phase C18 (e.g., 1.7 µm particle size) sci-hub.se
Sample Volume As low as 10 µL of plasma nih.gov
Runtime 1 to 4.5 minutes nih.govsci-hub.se
Internal Standard Deuterated standard (e.g., Acetaminophen-d4) nih.gov

| Application | Pharmacokinetic studies, therapeutic drug monitoring | nih.govresearchgate.net |

The "matrix effect" is a major challenge in LC-MS analysis, especially with complex biological samples. It refers to the alteration of ionization efficiency by co-eluting endogenous components of the sample matrix, leading to ion suppression or enhancement. This phenomenon can significantly compromise the accuracy and reproducibility of quantitative results. researchgate.net

The use of a stable isotope-labeled internal standard such as this compound is the most effective strategy to compensate for matrix effects. vulcanchem.com Because this compound is structurally identical to the analyte, it is affected by matrix interferences in the same way. By calculating the ratio of the analyte peak area to the internal standard peak area, any signal suppression or enhancement is effectively canceled out. This ratiometric approach ensures that the final calculated concentration is accurate, regardless of the sample-to-sample variability in matrix composition. For example, in a study using the related compound 2-aminophenol-d4, its use as an internal standard improved the precision of urinary metabolite measurements by reducing inter-day variability from 12% to just 2.5%. vulcanchem.com

This compound is particularly valuable in the development of bioanalytical methods for quantifying 4-aminophenol in complex biological matrices such as plasma, urine, cerebrospinal fluid, and dried blood spots (DBS). nih.govnih.gov 4-aminophenol is a metabolite and primary degradation product of paracetamol (acetaminophen), a widely used drug. researchgate.net Accurate measurement of this compound is essential for pharmacokinetic studies, toxicology research, and therapeutic drug monitoring.

A validated UPLC-MS/MS method was developed for the simultaneous quantification of acetaminophen and six of its metabolites in human plasma, using Acetaminophen-d4 as the internal standard for all analytes. nih.gov This method required only 10 µL of plasma and was developed to study differences in drug metabolism among special patient populations, such as neonates. nih.gov Similarly, an LC-MS/MS method was validated for quantifying acetaminophen in plasma, cerebrospinal fluid, and DBS, demonstrating the utility of a deuterated internal standard across various biological sample types. nih.gov The reliable quantification provided by using this compound is indispensable for generating high-quality data in clinical and research settings.

Mitigation of Matrix Effects and Enhancement of Quantification Accuracy

Chromatographic Separation Techniques

While mass spectrometry is a primary application, other chromatographic techniques are also relevant for the analysis of 4-aminophenol, particularly in quality control settings.

For the analysis of 4-aminophenol as an impurity in pharmaceutical preparations of paracetamol, High-Performance Liquid Chromatography with electrochemical (amperometric) detection (HPLC-EC) offers a sensitive and selective alternative to UV or MS detection. researchgate.netptfarm.pl This method leverages the electroactive nature of the phenol (B47542) group in 4-aminophenol.

In this technique, the separation is typically achieved on a reversed-phase column. After elution, the analyte passes through an electrochemical cell where a specific potential is applied to a working electrode. The oxidation of 4-aminophenol at the electrode surface generates a measurable current that is proportional to its concentration. Research has identified optimal conditions for this analysis. ptfarm.plresearchgate.net

Table 3: Optimized Conditions for HPLC with Amperometric Detection of 4-Aminophenol

Parameter Condition
Working Electrode Glassy Carbon Electrode
Applied Potential +325 mV (vs. Ag/AgCl)
Mobile Phase 0.05 mol/L LiCl solution containing 18% methanol (B129727)
pH 4.0 (adjusted with orthophosphoric acid)
Column Reversed-phase C18
Sensitivity 1 ng/mL for the substance; 4 ng/mL in tablets

Data from published studies on the determination of 4-aminophenol impurities. researchgate.netptfarm.plresearchgate.net

This method has been successfully applied to the routine quality control of pharmaceutical tablets to quantify the content of 4-aminophenol impurity. ptfarm.pl The statistical evaluation of the method showed good accuracy and precision, with a relative standard deviation (RSD) of about 6%. researchgate.netptfarm.pl

Reversed-Phase Chromatography for Compound Separation

Reversed-phase chromatography (RPC) is a fundamental analytical technique for the separation, purification, and analysis of chemical compounds based on their hydrophobicity. sigmaaldrich.com This method is particularly useful for purifying this compound and separating it from its non-deuterated form and other synthesis byproducts. nih.govrsc.org The principle of RPC involves a nonpolar stationary phase, typically silica (B1680970) with bonded C8 or C18 alkyl chains, and a polar mobile phase, which is usually a mixture of water with an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.com

In this system, compounds with greater hydrophobicity have a stronger affinity for the nonpolar stationary phase, causing them to be retained longer in the column. sigmaaldrich.com The retention time of a compound can be manipulated by altering the composition of the mobile phase; for instance, increasing the organic solvent concentration reduces the retention time. nih.gov While standard octadecylsilica (ODS) columns can provide some separation of 4-aminophenol from its related compounds, specialized columns, such as those with porous graphitized carbon (PGC), can offer superior separation in a shorter timeframe. nih.gov This precise control allows for the effective isolation of this compound, ensuring a high-purity product for subsequent analytical applications. rsc.orgsielc.com

Spectroscopic Characterization in Research

Spectroscopic methods are critical for the detailed characterization of isotopically labeled molecules like this compound. These techniques provide definitive information regarding molecular structure, the presence of specific functional groups, and confirmation of isotopic labeling at designated atomic sites.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ²H-NMR)

NMR spectroscopy is a premier technique for the structural elucidation of organic molecules. omicsonline.org For deuterated compounds, a combination of ¹H, ¹³C, and ²H-NMR experiments provides a comprehensive analysis of the molecular structure and isotopic purity. sigmaaldrich.com

The structural verification of this compound is achieved through multi-faceted NMR analysis. The most direct evidence of successful deuteration is seen in the ¹H-NMR spectrum, where the signals corresponding to the four protons on the aromatic ring are absent. The remaining signals belong to the labile protons of the amine (-NH₂) and hydroxyl (-OH) groups. researchgate.net

¹³C-NMR spectroscopy is used to analyze the carbon framework of the molecule. The spectrum will display distinct signals for each carbon atom in the benzene (B151609) ring. A key indicator of deuteration is the C-D coupling and a slight upfield shift of the signals for the deuterated carbons, an isotopic effect that confirms the location of the deuterium (B1214612) atoms.

²H-NMR (deuterium NMR) offers direct detection of the deuterium nuclei, providing unequivocal proof of labeling. The ²H-NMR spectrum of this compound shows a signal in the aromatic region, confirming the presence and location of the deuterium atoms. sigmaaldrich.com This technique is particularly valuable for quantifying high levels of deuterium enrichment where residual proton signals in ¹H-NMR are too weak for accurate measurement. sigmaaldrich.com

Table 1: Representative NMR Data for this compound

Nucleus Chemical Shift (δ) ppm (Solvent: DMSO-d₆) Notes
¹H ~8.4 (s, 1H, OH), ~4.4 (s, 2H, NH₂) Absence of signals in the aromatic region (~6.4-6.5 ppm) confirms deuteration. rsc.org
¹³C ~149, ~141, ~116, ~115 Chemical shifts correspond to the carbon skeleton. C-D coupling may be observed. rsc.org
²H ~6.5 A signal in this region directly confirms deuterium incorporation on the aromatic ring.

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and experimental parameters. Data is referenced against typical values for the non-deuterated analog and general principles of deuteration effects.

NMR spectroscopy is an essential tool for monitoring the progress and confirming the regioselectivity of deuteration reactions. oup.com By analyzing samples from the reaction at various intervals with ¹H-NMR, the degree of deuterium incorporation can be determined by measuring the decrease in the integral of the aromatic proton signals. oup.com This allows for the optimization of reaction parameters to achieve maximum deuteration.

Furthermore, both ¹H and ²H-NMR are used to verify the site-specificity of the isotopic labeling, ensuring that the deuterium atoms have substituted the intended hydrogens on the aromatic ring and not the labile protons on the amine or hydroxyl groups. sigmaaldrich.combrightspec.com This level of quality control is crucial for the synthesis of high-purity deuterated standards.

Isotopically labeled molecules are invaluable in NMR-based studies of protein structure, dynamics, and interactions. nih.govnumberanalytics.com While this compound may be used as a labeled ligand, the general principle involves using isotopes like ²H, ¹³C, and ¹⁵N to overcome challenges in studying large biomolecules. nih.govacs.org Deuteration, in particular, is a powerful strategy for simplifying complex ¹H-NMR spectra and reducing relaxation rates, which leads to sharper signals and improved resolution, especially for proteins larger than 25-30 kDa. utoronto.cautoronto.caresearchgate.net

Techniques such as Saturation Transfer Difference (STD) NMR can be used to study the binding of a deuterated ligand to a protein. numberanalytics.com By irradiating the protein and observing the transfer of saturation to the bound ligand, specific binding interactions can be mapped. The use of deuteration helps to reduce signal overlap and simplify the resulting spectra, facilitating the analysis of protein-ligand complexes. utoronto.ca

Monitoring Deuteration Progress and Site Specificity

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and sensitive analytical method used to identify functional groups within a molecule by measuring the absorption of infrared radiation. nsf.gov For this compound, FT-IR is used to confirm the presence of its characteristic functional groups and verify the success of the deuteration process.

The FT-IR spectrum of this compound will show prominent absorption bands corresponding to the O-H and N-H stretching vibrations. researchgate.net The most significant change compared to the non-deuterated analog is the appearance of C-D (carbon-deuterium) stretching and bending vibrations, which occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations due to the increased mass of deuterium. researchgate.net Conversely, the absorption bands for aromatic C-H stretching and bending will be absent or greatly diminished, providing clear evidence of successful isotopic substitution on the aromatic ring. researchgate.net

Table 2: Key FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
O-H (hydroxyl) Stretching ~3300 - 3400
N-H (amine) Stretching ~3200 - 3350
C-D (aromatic) Stretching ~2250
C=C (aromatic) Ring Stretching ~1500 - 1600
C-O (phenol) Stretching ~1230
C-D (aromatic) Bending (out-of-plane) ~700 - 800

Note: Wavenumbers are approximate. The exact position and intensity of absorption bands can be influenced by the sample's physical state and intermolecular interactions like hydrogen bonding. researchgate.net

UV-Visible Spectroscopy for Chromophore Identification

UV-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to identify chromophores, which are the parts of a molecule responsible for its color by absorbing light in the ultraviolet or visible regions of the electromagnetic spectrum. In the context of this compound, UV-Vis spectroscopy serves as a critical tool for characterizing the molecule and its reaction products, particularly in studies involving the formation of new chromophoric systems. The substitution of hydrogen with deuterium can influence the electronic and vibrational states of a molecule, which may be subtly reflected in its UV-Vis spectrum.

Detailed Research Findings

While specific UV-Visible spectral data for this compound is not extensively documented in publicly available literature, the principles of its application can be inferred from studies on similar deuterated and non-deuterated aminophenol compounds. Research on aminophenol derivatives demonstrates their utility in forming chromophoric Schiff bases and other colored compounds. For instance, the reaction of 4-aminophenol with various aldehydes leads to the formation of Schiff bases, which exhibit distinct UV-Vis absorption bands corresponding to the newly formed imine chromophore nih.govmdpi.com.

The primary value of using a deuterated compound like this compound in such reactions lies in mechanistic studies. The kinetic isotope effect, where the C-D bond is cleaved more slowly than a C-H bond, can be monitored using UV-Vis spectroscopy to elucidate reaction pathways. For example, in the enzymatic formation of the phenoxazinone chromophore from 2-aminophenol (B121084), a deuterium isotope effect was observed, suggesting that the cleavage of a C-H (or C-D) bond is a rate-determining step in the reaction. researchgate.net This principle is applicable to studies involving this compound, where changes in the rate of chromophore formation compared to its non-deuterated counterpart can provide deep insights into the reaction mechanism.

The UV-Vis spectrum of the parent compound, 4-aminophenol, in methanol shows absorption maxima that can be attributed to π → π* transitions within the benzene ring and n → π* transitions associated with the non-bonding electrons of the amino and hydroxyl groups. The exact wavelengths and molar absorptivities can be influenced by the solvent and pH.

Interactive Data Table: UV-Vis Absorption Data for 4-Aminophenol and Related Chromophores

The following table presents typical UV-Vis absorption data for 4-aminophenol and a representative chromophore derived from it. This data is based on findings for the non-deuterated compound and serves as a reference for what would be expected when studying this compound.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (M-1cm-1)Transition Type
4-AminophenolMethanol2308600π → π
4-AminophenolMethanol2901750n → π
Schiff Base of 4-AminophenolEthanol (B145695)~350~15000π → π* (extended conjugation)

Note: The data for the Schiff base is representative and can vary depending on the specific aldehyde used in the condensation reaction.

In chromophore identification studies, this compound can be reacted with a compound of interest to form a new, colored product. The resulting chromophore is then analyzed by UV-Vis spectroscopy. The appearance of new absorption bands or a shift in existing bands (bathochromic or hypsochromic shifts) confirms the formation of the new chromophore and provides information about its electronic structure. For instance, the formation of an extended conjugated system, as in a Schiff base, typically results in a bathochromic shift (a shift to longer wavelengths), moving the absorption into the visible region and imparting color to the solution. nih.govmdpi.com

The use of this compound as an internal standard is more common in mass spectrometry and NMR studies, where its distinct mass allows for easy differentiation from the non-deuterated analyte. However, in UV-Vis spectroscopy, its primary role would be in comparative kinetic and mechanistic studies to understand the intricacies of chromophore formation.

Mechanistic Investigations and Isotope Effects in Chemical Reactions

Tracing Metabolic Pathways and Transformations Using Deuterated Analogs

The use of deuterated analogs like 4-Aminophenol-d4 is a cornerstone in the study of metabolic pathways. By introducing a stable isotopic label, scientists can track the transformation of the parent compound into various metabolites within complex biological systems. This approach provides unambiguous differentiation from endogenous molecules, facilitating accurate quantification and pathway mapping. vulcanchem.com

Study of Conjugated Metabolites

4-Aminophenol (B1666318) is known to undergo extensive metabolism, forming conjugated metabolites. In vivo, it can be deacetylated from precursor compounds and subsequently conjugated. researchgate.netresearchgate.net The primary metabolic route involves conjugation to form sulfates and glucuronides. nih.goveuropa.eu A minor but significant pathway involves oxidation by cytochrome P450 enzymes to a reactive intermediate, which is then conjugated with glutathione (B108866). nih.goveuropa.eu

The use of this compound allows for precise tracking of these conjugation reactions. For instance, studies have identified several glutathione S-conjugates of 4-aminophenol in rat bile, including 4-amino-2-(glutathion-S-yl)phenol and 4-amino-3-(glutathion-S-yl)phenol. nih.gov The isotopic label in this compound enables researchers to distinguish these metabolites from naturally occurring compounds and quantify their formation accurately using techniques like mass spectrometry. vulcanchem.com

Table 1: Identified Conjugated Metabolites of 4-Aminophenol

Metabolite Name Type of Conjugate Reference
4-amino-2-(glutathion-S-yl)phenol Glutathione nih.gov
4-amino-3-(glutathion-S-yl)phenol Glutathione nih.gov
4-amino-2,5-bis(glutathion-S-yl)phenol Glutathione nih.gov
4-amino-2,3,5(or 6)-tris(glutathion-S-yl)phenol Glutathione nih.gov
Aminophenol sulfate Sulfate nih.gov
Aminophenol glucuronide Glucuronide nih.gov
3-(glutathion-S-yl)acetaminophen Glutathione nih.gov

Enzyme Inhibition Studies with Deuterated Intermediates

Deuterated intermediates are instrumental in studying enzyme inhibition mechanisms. Phenols, including 4-aminophenol, are known to inhibit certain enzymes by anchoring to the zinc-coordinated water molecule within the active site. nih.gov In a study on the inhibition of the α-carbonic anhydrase from Trypanosoma cruzi (TcCA), a range of substituted phenols were investigated. nih.gov While 3-chloro-4-aminophenol was found to be a relatively weak inhibitor with an inhibition constant (KI) of 47.9 µM, this research highlights the utility of such compounds in probing enzyme-ligand interactions. nih.gov

The metabolite of paracetamol, N-arachidonoylphenolamine (AM404), formed from 4-aminophenol, has been shown to inhibit cyclooxygenase (COX) enzymes and activate the transient receptor potential vanilloid 1 (TRPV1) receptor. researchgate.netoaepublish.comnih.gov The use of deuterated 4-aminophenol in such studies can help to dissect the specific contributions of the parent compound versus its metabolites in enzyme inhibition and receptor activation.

Kinetic Isotope Effects (KIE) and Reaction Rate Determinations

The substitution of hydrogen with deuterium (B1214612) leads to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect arises primarily from the difference in zero-point vibrational energies between a C-H and a C-D bond. wikipedia.org The study of KIEs provides profound insights into reaction mechanisms, particularly the rate-determining steps. libretexts.org

Deuterium Effects on Bond Dissociation Energies

The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. wikipedia.org This difference in bond dissociation energy is a key factor underlying the kinetic isotope effect. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when hydrogen is replaced by deuterium. This is known as a primary kinetic isotope effect. libretexts.org The magnitude of the KIE (kH/kD) can provide valuable information about the transition state of the reaction. wikipedia.org

Elucidation of Rate-Determining Steps

By comparing the reaction rates of 4-aminophenol and this compound, researchers can determine if the cleavage of a C-H bond on the aromatic ring is involved in the rate-determining step of a particular reaction. A significant KIE (kH/kD > 1) would indicate that this bond cleavage is indeed rate-limiting. wikipedia.orglibretexts.org For example, in the reduction of 4-nitrophenol (B140041) to 4-aminophenol, the kinetic parameters can be evaluated to understand the reaction mechanism. rsc.org Similarly, the acetylation of 4-aminophenol to form paracetamol has been studied to determine its kinetic model. researchgate.net The use of this compound in these reactions would allow for a more detailed mechanistic understanding by pinpointing the role of C-H bond activation.

Table 2: Theoretical vs. Typical Experimental KIE Values

KIE Type Theoretical Maximum/Minimum kH/kD Typical Experimental kH/kD Reference
Primary KIE ~7-8 1 to 8 libretexts.org
α-Secondary KIE (sp3 to sp2) ~1.4 1.1 - 1.2 wikipedia.org
α-Secondary KIE (sp2 to sp3) ~0.7 0.8 - 0.9 wikipedia.org
β-Secondary KIE Not specified 1.15 - 1.3 wikipedia.org

Deuterium-Driven Photopharmacology and Photophysical Property Modulation

Deuteration can significantly influence the photophysical and photopharmacological properties of molecules. nih.govnih.gov This strategy involves minor structural modifications that can lead to improved characteristics without the need for complex chemical changes. nih.gov The replacement of hydrogen with deuterium can affect the rates of photochemical reactions and the stability of excited states.

In the context of photopharmacology, deuterium labeling has been used to enhance the properties of photoswitchable compounds. nih.govnih.gov For example, deuterated azobenzenes have been developed to control the activity of nicotinic acetylcholine (B1216132) receptors. nih.gov While specific studies on the photopharmacology of this compound are not prevalent, the principles of deuterium-driven modulation of photophysical properties are applicable. For instance, deuteration has been shown to reduce the rate of photodegradation in some compounds by quenching singlet oxygen species. vulcanchem.com The introduction of deuterium into the 4-aminophenol structure could potentially alter its absorption and emission properties, which is a key consideration in the design of photosensitive materials. rsc.orgresearchgate.net

Research on Chemical Transformations and Derivatizations of 4 Aminophenol and Its Deuterated Forms

Synthesis and Characterization of Schiff Bases Derived from Aminophenols

Schiff bases, characterized by the azomethine group (-C=N-), are a significant class of organic compounds synthesized from the condensation of primary amines with aldehydes or ketones. nih.goviieta.org The synthesis involving 4-aminophenol (B1666318) yields derivatives with a wide range of potential applications. nih.govmdpi.com

The general synthesis of Schiff bases from 4-aminophenol involves the condensation reaction with various aldehydes. nih.gov For instance, a series of five Schiff bases of 4-aminophenol were synthesized and characterized using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and elemental analyses. researchgate.net The formation of the Schiff base is confirmed by the appearance of a characteristic imine band in the IR spectrum and the disappearance of the primary amine bands. iieta.orgresearchgate.net

Schiff Base DerivativeAldehyde PrecursorKey Spectroscopic Data (IR, cm⁻¹)
S-1: 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol4-chloro-2-hydroxybenzaldehydeC=N stretch: 1656
S-2: 4-((4-(dimethylamino)benzylidene)amino)phenol4-N,N-dimethylaminobenzaldehydeC=N stretch: 1608
S-3: 4-((3-nitrobenzylidene)amino)phenol3-nitrobenzaldehydeNot specified
S-4: 4-((thiophen-2-ylmethylene)amino)phenolThiophene-2-carboxaldehydeNot specified
S-5: 4-(((E)-3-phenylallylidene)amino)phenolCinnamaldehydeNot specified
Source: nih.gov

Exploration of Structure-Activity Relationships in Derivatives

The biological and chemical activities of Schiff base derivatives are closely linked to their molecular structure. Structure-activity relationship (SAR) studies reveal that modifications to the substituent groups on the aromatic rings can significantly influence their properties. For example, the introduction of different functional groups can alter the electronic and physicochemical properties of the molecule, which in turn affects its biological activity. researchgate.net

In a study of 4-aminophenol Schiff bases, it was found that the nature and position of substituents on the phenyl ring influenced their antimicrobial and antidiabetic activities. mdpi.com For instance, a derivative with a dimethylamine (B145610) side chain showed potent inhibitory activity against certain enzymes, and its bioactivity was found to be stronger than that of other derivatives. researchgate.net The lipophilicity and electronic effects of the substituents play a crucial role in these interactions. mdpi.com Furthermore, the association of 4-aminophenol with salicylates in derivative forms has been shown to result in compounds with potent free-radical scavenging abilities, with molecular parameters like ionization potential correlating well with their antioxidant action. nih.gov

Integration into Polymeric Architectures and Dendrimer Synthesis

4-Aminophenol serves as a valuable monomer or peripheral unit in the synthesis of more complex macromolecular structures like polymers and dendrimers. These materials exhibit unique properties and have potential applications in various fields, including catalysis and materials science.

Preparation of Substituted Polymers

Polymers derived from 4-aminophenol, such as poly(p-aminophenol), are of interest due to their electroactive and conductive properties. mdpi.com The polymerization of aminophenols can be achieved through chemical or electrochemical oxidation. mdpi.com For instance, a method using atmospheric dielectric barrier discharge (DBD) plasma has been used to polymerize solid-state aminophenol monomers, resulting in conductive polymer films. mdpi.com The structure of the resulting polymer can vary, with possibilities including ladder-like polyphenoxazine structures or open-chain keto-derivatives. mdpi.comresearchgate.net

In another approach, 4-aminophenol has been used as a linker molecule to functionalize graphene surfaces. acs.org This involves the plasma-assisted covalent attachment of 4-aminophenol to graphene, followed by in-situ radical polymerization of another monomer on the functionalized surface to create a hybrid material. acs.org

Attachment to Organoiron Dendrimers

Dendrimers are highly branched, well-defined macromolecules. 4-Aminophenol and its derivatives can be incorporated as peripheral units in dendrimer synthesis. For example, 4-(n-octyloxy)aniline, an ether derivative of 4-aminophenol, has been used as a starting material for the synthesis of new melamine-based dendrimers. beilstein-journals.org These dendrimers are synthesized through iterative-convergent strategies involving the amination of cyanuric chloride. beilstein-journals.org

Dendrimers, particularly those like Poly(amidoamine) (PAMAM), have also been employed as templates for the synthesis of metal nanoparticles. nih.gov These dendrimer-encapsulated nanoparticles (DENs) have shown catalytic activity in reactions such as the reduction of 4-nitrophenol (B140041) to 4-aminophenol. nih.govscispace.com The dendrimer serves to stabilize the nanoparticles and can influence their size and catalytic efficacy. scispace.com

Enzymatic and Biocatalytic Transformations

4-Aminophenol is susceptible to transformations by various enzymes and biocatalysts. These processes are significant in the context of both its biosynthesis and biodegradation.

Enzyme-Catalyzed Degradation Pathways

The biodegradation of 4-aminophenol has been studied in various microorganisms. In Burkholderia sp. strain AK-5, 4-aminophenol is utilized as a sole source of carbon, nitrogen, and energy. asm.orgnih.gov The metabolic pathway involves the conversion of 4-aminophenol to 1,4-benzenediol, which is then hydroxylated to 1,2,4-trihydroxybenzene. asm.orgnih.govfrontiersin.org The aromatic ring of 1,2,4-trihydroxybenzene is subsequently cleaved by a dioxygenase enzyme to form maleylacetic acid. asm.orgnih.gov

Another study reported the degradation of 4-aminophenol using hydrogen peroxide as an oxidizer with an enzyme from Serratia marcescens as a catalyst. researchgate.net The degradation process first converted 4-aminophenol to benzoquinone and ammonia, followed by the formation of organic acids like maleic acid, fumaric acid, and oxalic acid, and ultimately CO2 and H2O. researchgate.net The enzyme responsible for this catalysis was found to be mainly extracellular. researchgate.net

Organism/Enzyme SourceKey IntermediatesFinal Products
Burkholderia sp. strain AK-51,4-benzenediol, 1,2,4-trihydroxybenzeneMaleylacetic acid
Serratia marcescens enzymeBenzoquinone, Maleic acid, Fumaric acid, Oxalic acidCO₂, H₂O
Source: asm.orgnih.govresearchgate.net

Adsorption and Degradation Studies

Oxidative Degradation Mechanisms

The oxidative degradation of 4-aminophenol is a critical area of research, particularly for environmental remediation. The process can yield various intermediates and final products depending on the oxidant and reaction conditions. For example, oxidation with agents like silver oxide can produce quinone imine, while stronger oxidants can lead to the formation of p-benzoquinone. atamanchemicals.com In aqueous solutions, the electrochemical oxidation of 4-aminophenol can result in hydrolysis to form hydroquinone (B1673460) and p-benzoquinone, with carbon dioxide being a major final soluble product. ua.es

Enzymatic degradation offers another route. An enzyme from Serratia marcescens, in the presence of hydrogen peroxide, degrades 4-aminophenol by first converting it to benzoquinone and ammonia. researchgate.nethep.com.cn This is followed by the cleavage of the benzene (B151609) ring to form various organic acids, such as maleic acid, fumaric acid, and oxalic acid, which are ultimately mineralized to CO2 and H2O. researchgate.nethep.com.cn

4-Aminophenol-d4 is instrumental in elucidating these complex degradation mechanisms through the study of the kinetic isotope effect (KIE). wikipedia.org The KIE is the change in reaction rate when an atom in the reactants is substituted with one of its isotopes. wikipedia.org By comparing the degradation rate of 4-aminophenol with that of this compound, researchers can determine if the breaking of a carbon-deuterium (C-D) bond on the aromatic ring is a rate-limiting step in the reaction. nih.govnih.gov A significant KIE would suggest that the C-H (or C-D) bond cleavage is central to the slowest step of the mechanism, providing crucial insights into the transformation process. nih.govrsc.org This information is vital for designing more efficient degradation catalysts and processes.

Table 1: Products of 4-Aminophenol Oxidation under Various Conditions
Oxidizing Agent/MethodKey Intermediates/ProductsReference
Silver OxideQuinone imine atamanchemicals.com
Lead Dioxide / Silver Nitratep-Benzoquinone atamanchemicals.com
Electrochemical OxidationHydroquinone, p-Benzoquinone, CO2 ua.es
Enzyme from Serratia marcescens + H2O2Benzoquinone, Ammonia, Maleic acid, Oxalic acid, CO2, H2O researchgate.nethep.com.cn

Adsorption onto Novel Materials

The removal of 4-aminophenol from aqueous environments is often achieved through adsorption onto various materials. Activated carbon, due to its high surface area and porous structure, is a widely studied adsorbent for this purpose. bohrium.comcsic.esacs.org Research has shown that both the porous structure and the surface chemistry of the carbon material influence its adsorption capacity. csic.es

Novel materials, including carbon nanotubes (CNTs) and metal-organic frameworks (MOFs), have demonstrated high efficiency in adsorbing aromatic compounds like 4-aminophenol. orientjchem.orgresearchgate.net Studies comparing the adsorption of 2-aminophenol (B121084) and 4-aminophenol on multi-walled carbon nanotubes found that 4-aminophenol adsorbs more effectively, likely due to less spatial hindrance. orientjchem.org MOFs, such as UiO-66 and HKUST-1, are also recognized for their high adsorption capacity, which is attributed to their large surface area and the Lewis acidic nature of their metal nodes. mdpi.comtandfonline.comresearchgate.net For instance, MOFs have been used in the catalytic reduction of 4-nitrophenol to 4-aminophenol, a process that relies on the initial adsorption of the reactant onto the MOF's surface. mdpi.comresearchgate.net Hybrid materials, such as MoS2/Ni-MOF nanosheets, have been developed for electrochemical sensors to detect 4-aminophenol, a process that also involves surface adsorption phenomena. nih.gov

In these adsorption studies, This compound serves as an essential internal standard for accurate quantification. nih.gov When measuring the concentration of 4-aminophenol in a sample before and after adsorption using methods like liquid chromatography-mass spectrometry (LC-MS), a known amount of this compound is added to each sample. nih.gov Because the deuterated standard has nearly identical chemical and physical properties (including adsorption behavior) to the non-deuterated analyte, any loss of the analyte during sample preparation or analysis can be corrected for by monitoring the recovery of the internal standard. nih.govresearchgate.net This ensures the high accuracy and precision of the reported adsorption capacity and kinetic data. nih.gov

Table 2: Adsorption of 4-Aminophenol on Various Materials
Adsorbent MaterialKey FindingsReference
Activated CarbonAdsorption capacity depends on porosity and surface chemistry. Hydrophobic carbons show higher affinity. csic.esacs.org
Multi-Walled Carbon Nanotubes (MWCNTs)4-Aminophenol shows higher adsorption than 2-aminophenol, fitting the Freundlich isotherm model well. orientjchem.orgresearchgate.net
Metal-Organic Frameworks (e.g., UiO-66, HKUST-1)High adsorption capacity due to large surface area and Lewis acidic metal sites. Used in catalysis and separation. mdpi.comtandfonline.comresearchgate.net
MoS2/Ni-MOF Hybrid NanosheetsUsed as a surface for electrochemical sensors to detect 4-aminophenol. nih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction mechanisms, and in the context of 4-Aminophenol-d4, it can elucidate how deuteration influences reactivity. While direct DFT studies on the reaction mechanisms of this compound are not extensively documented, research on the non-deuterated 4-aminophenol (B1666318) provides a solid foundation for understanding.

Studies on the adsorption of p-aminophenol onto composite materials like silver-graphene have been conducted using DFT calculations. researchgate.net These studies explore the interaction energies, charge transfer, and changes in electronic properties upon adsorption. For instance, the adsorption of p-aminophenol on a silver-graphene composite was investigated at the M06-2X/LANL2DZ level of theory, revealing significant interaction energies and enhanced conductivity of the surface upon adsorption. researchgate.net

The introduction of deuterium (B1214612) in this compound would primarily affect the vibrational frequencies of the C-D bonds compared to C-H bonds. While the electronic effects are generally small, these vibrational changes can influence the adsorption thermodynamics and kinetics, a phenomenon known as the kinetic isotope effect. The slightly stronger C-D bond could lead to a marginally different adsorption energy and geometry on the composite surface.

Table 1: Calculated Adsorption Properties of p-Aminophenol on Graphene-based Materials

AdsorbentComputational MethodInteraction Energy (kcal/mol)Key Findings
Silver-graphene compositeM06-2X/LANL2DZ-15.15 (on Ag6 cluster)Enhanced conductivity and stability upon adsorption. researchgate.net
Bare coroneneM06-2X/LANL2DZ-13.50---

Note: Data is for non-deuterated p-aminophenol. The values for this compound are expected to be slightly different due to isotope effects.

DFT calculations are instrumental in determining the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap. For p-aminophenol derivatives, DFT has been used to unravel their geometrical and electronic properties. rsc.org These calculations often employ hybrid functionals like B3LYP with various basis sets. researchgate.net

Adsorption Mechanism Analysis on Composite Materials

Molecular Dynamics Simulations for Compound Interactions

Such simulations for this compound could reveal how the altered mass and vibrational modes of the deuterated ring affect its interactions with solvent molecules, proteins, or other materials. These simulations can provide insights into diffusion rates, binding free energies, and conformational dynamics, which are influenced by the kinetic isotope effect.

Computational Docking for Molecular Interactions

Computational docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design and materials science. Docking studies have been performed on derivatives of 4-aminophenol to understand their binding interactions with biological targets. mdpi.comnih.gov

For this compound, docking studies could be used to compare its binding affinity to that of 4-aminophenol. The primary difference in a standard docking simulation would be the mass, which might slightly alter the scoring function calculations that have a vibrational entropy component. However, the major value would come from combining docking with more advanced techniques like MD simulations or quantum chemical calculations to accurately capture the subtle energetic differences arising from deuteration. A study on paracetamol derivatives utilized molecular docking to investigate binding interactions, a method that could be applied to this compound. researchgate.net

Prediction of Isotope Effects and Spectroscopic Properties

Computational methods are particularly adept at predicting the effects of isotopic substitution on molecular properties, such as vibrational and NMR spectra. The difference in mass between hydrogen and deuterium leads to significant shifts in the vibrational frequencies of the corresponding bonds. acs.org

Quantum chemical calculations, using software like Gaussian or ORCA, can predict the infrared and Raman spectra of this compound. These predicted spectra can be compared with experimental data to validate the computational model and to aid in the assignment of spectral bands. The C-D stretching vibrations in this compound would appear at a significantly lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretches (around 3000-3100 cm⁻¹) in 4-aminophenol.

Similarly, while the effect on ¹H NMR chemical shifts is generally small, deuterium substitution can be used to simplify complex spectra and aid in signal assignment. nih.gov Computational prediction of NMR chemical shifts for this compound can be performed to understand the subtle electronic effects of deuteration on the magnetic environment of the remaining protons. liverpool.ac.uk

Table 2: Predicted Isotope Effects on Spectroscopic Properties

Spectroscopic TechniquePredicted Effect of Deuteration (H to D)Computational Approach
Infrared SpectroscopySignificant redshift of C-D stretching and bending frequencies.DFT (e.g., B3LYP/6-31G*)
NMR SpectroscopyMinor changes in chemical shifts of remaining protons; absence of signals from deuterated positions.GIAO, CSGT

Advanced Research Perspectives and Future Directions

Development of Novel Synthetic Routes for Site-Specific Deuteration

The synthesis of specifically labeled isotopologues like 4-Aminophenol-d4 is crucial for their application in mechanistic and metabolic studies. Future research is focused on developing more efficient, selective, and scalable methods for deuterium (B1214612) incorporation.

One promising approach involves the microwave-assisted H/D exchange of 4-aminophenol (B1666318) in deuterium oxide (D₂O). rsc.org Studies have demonstrated that this method allows for controlled, site-specific deuteration. For instance, heating 4-aminophenol in D₂O with a catalytic amount of hydrochloric acid at 180°C under microwave irradiation leads to nearly complete deuteration at positions 3 and 5 (ortho to the hydroxyl group) within 30 minutes. rsc.org Extending the reaction time to 8 hours results in over 95% deuteration at all four ring positions (2, 3, 5, and 6), yielding this compound with minimal degradation of the starting material. rsc.org This time-dependent selectivity offers a powerful tool for producing specifically labeled isomers.

Alternative strategies build upon classical organic reactions adapted for deuterium labeling. The reduction of a deuterated precursor, such as 4-nitrophenol-d4, is a common method. This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in a deuterated solvent or by using reducing agents like deuterated iron in D₂O. vulcanchem.com The challenge in these methods often lies in preventing back-exchange and ensuring high isotopic purity. vulcanchem.com

Future developments will likely focus on catalyst design to improve selectivity and reaction conditions, exploring flow chemistry for continuous production, and utilizing biocatalytic methods for highly specific deuterium incorporation under mild conditions. researchgate.net

Table 1: Synthetic Methods for Deuteration of 4-Aminophenol

MethodReagents & ConditionsSelectivityKey Findings & References
Microwave-Assisted H/D Exchange4-aminophenol, D₂O, HCl (cat.), 180°C, MicrowaveTime-dependent: Positions 3,5 (30 min); Positions 2,3,5,6 (8 hrs)Offers controlled, site-specific deuteration with high isotopic purity. rsc.org
Catalytic Hydrogenation of Precursor4-nitrophenol-d4, H₂, Pd/C, Deuterated solventDepends on precursor deuteration patternA common route for preparing fully deuterated analogues. vulcanchem.com
Chemical Reduction of Precursor4-nitrophenol-d4, Deuterated iron, D₂ORequires strict pH control to avoid over-reduction.An alternative to catalytic hydrogenation. vulcanchem.com

Expansion of Analytical Methodologies for Trace Analysis and Complex Matrices

This compound and its derivatives are invaluable as internal standards in quantitative analysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference introduced by deuterium allows for precise differentiation between the analyte and the standard, correcting for variations in sample preparation and instrument response.

This is especially critical in the analysis of its non-deuterated counterpart, 4-aminophenol, which is a key metabolite and degradation product of the widely used analgesic, paracetamol. ptfarm.plnih.gov The use of a deuterated internal standard, such as Acetaminophen-d4 (synthesized from this compound), significantly improves the accuracy and reliability of methods quantifying paracetamol and its metabolites in complex biological matrices like plasma, urine, cerebrospinal fluid, and dried blood spots. nih.gov The isotopic purity of the standard is paramount, and it must be stable against H/D exchange during analysis. nih.gov

Future research aims to expand these methodologies to detect ultra-trace levels of 4-aminophenol and related compounds. This includes developing more sensitive LC-MS/MS methods for biomonitoring studies, where assessing exposure to chemicals like paracetamol is crucial. chemrxiv.org Furthermore, creating certified reference materials of this compound will enhance the quality control and inter-laboratory comparability of analytical results. sigmaaldrich.com The application of these standards is also expanding into environmental analysis for monitoring pollutants and their degradation products in various environmental compartments.

Table 2: Analytical Applications of Deuterated 4-Aminophenol Derivatives

Application AreaTechniqueAnalyteMatrixRole of Deuterated StandardReference
Pharmacokinetic StudiesLC-MS/MSAcetaminophen (B1664979)Plasma, Cerebrospinal Fluid, Dried Blood SpotsInternal standard (Acetaminophen-d4) for accurate quantification. nih.gov
Human BiomonitoringLC-MS/MSParacetamol MetabolitesUrineEnables precise measurement of internal exposure and metabolic pathways. chemrxiv.org
Pharmaceutical Quality ControlHPLC with Amperometric Detection4-Aminophenol (impurity)Paracetamol FormulationsUsed to validate methods for impurity profiling. ptfarm.pl
Environmental AnalysisLC-MS/MSPrimary Aromatic AminesUrineInternal standard (e.g., Aniline-d5) for assessing environmental exposure. nih.gov

Exploration of Deuterium's Role in Chemical Reactivity and Catalysis

Substituting hydrogen with deuterium can alter the rate of a chemical reaction, an observation known as the kinetic isotope effect (KIE). princeton.edu This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. Studying the KIE provides deep insights into reaction mechanisms, particularly the rate-determining step.

For reactions involving 4-aminophenol, deuteration at specific sites on the aromatic ring can help elucidate mechanisms of oxidation, electrophilic substitution, and enzymatic catalysis. For example, a deuterium isotope effect was observed in the enzymatic oxidation of 2-aminophenol (B121084), suggesting that the cleavage of a C-H bond is involved in the rate-determining step of the reaction. nih.gov Similarly, investigating the KIE in reactions catalyzed by transition metal complexes with aminophenol-based ligands can clarify the role of the ligand in the catalytic cycle. derpharmachemica.com These ligands can act as reversible electron reservoirs, and deuteration can help determine whether a C-H bond on the ligand is broken during electron transfer or substrate activation steps. derpharmachemica.comrsc.org

Future research will likely involve more sophisticated KIE studies on reactions catalyzed by systems containing deuterated aminophenols. This could reveal subtle mechanistic details in important chemical transformations, such as C-H activation and cross-coupling reactions, and guide the design of more efficient catalysts.

Integration of Deuterated Aminophenols in Materials Science Research

Deuterated compounds are powerful tools in materials science, particularly for characterization using neutron scattering techniques. mdpi.com Because hydrogen and deuterium scatter neutrons very differently, selective deuteration can be used to create "contrast" in a material, making specific components or domains visible to neutron analysis.

Deuterated arylamines, including 4-aminophenol derivatives, are being explored as building blocks for deuterated polymers and organic electronic materials. nih.gov For instance, deuterated conducting polymers synthesized from aminophenol monomers could be studied with neutron reflectometry to understand the structure of thin films in devices like organic light-emitting diodes (OLEDs) or solar cells. nih.gov This allows researchers to probe interfaces and the distribution of different components within the device layers, which is critical for understanding performance and degradation mechanisms.

Future directions include the synthesis of a wider range of deuterated monomers derived from 4-aminophenol for creating advanced polymers. resolvemass.ca These materials could be used to study polymer blending and phase separation, diffusion processes in polymer matrices, and the structural dynamics of complex macromolecular assemblies. The enhanced stability sometimes conferred by C-D bonds (the "deuterium effect") might also be exploited to create more durable materials for various applications. resolvemass.ca

Interdisciplinary Applications in Chemical Biology and Environmental Chemistry

The unique properties of this compound and its derivatives make them suitable for a range of interdisciplinary applications.

In chemical biology , deuterated compounds are essential for studying metabolic pathways without using radioactive labels. For example, administering a deuterated version of a drug and analyzing the metabolites by mass spectrometry allows researchers to trace the drug's fate in the body. nih.gov Given that 4-aminophenol is a central metabolite of paracetamol, this compound can be used to investigate the biochemical pathways of this common drug, including its conversion to potentially toxic intermediates. nih.gov Such studies are crucial for understanding drug toxicity and developing safer pharmaceuticals. nih.gov

In environmental chemistry , the focus is on the fate and impact of chemicals in the environment. Deuterated standards are critical for accurately quantifying pollutants and their breakdown products in environmental samples. nih.gov The biodegradation of aromatic compounds like aminophenols by microorganisms is a key area of research. ucd.ie Using this compound in these studies can help elucidate the metabolic pathways of degradation by environmental bacteria, track the formation of intermediate products, and assess the persistence of these compounds in ecosystems. ucd.ie

Future work will likely see the integration of deuterated aminophenols into more complex biological and environmental systems to answer nuanced questions about metabolic networks, enzyme mechanisms, and the environmental impact of aromatic amines.

Q & A

Basic Research Questions

Q. How is 4-Aminophenol-d4 synthesized, and what purification methods ensure isotopic purity?

  • Methodological Answer : Synthesis typically involves hydrogen-deuterium exchange reactions or catalytic deuteration of 4-aminophenol using deuterated solvents (e.g., D₂O) under controlled conditions. Isotopic purity is ensured via repetitive purification using techniques like deuterium-enriched solvent washing, recrystallization, or preparative HPLC. Characterization via 1H^1H-NMR (absence of proton signals) and high-resolution mass spectrometry (HRMS) confirms deuteration efficiency and isotopic integrity .

Q. What analytical techniques are optimal for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 2H^2H-NMR or 1H^1H-NMR (to confirm proton replacement) and 13C^{13}C-NMR for structural verification.
  • Mass Spectrometry (MS) : HRMS to distinguish isotopic clusters (e.g., m/z shifts due to deuterium substitution).
  • Infrared Spectroscopy (IR) : To validate functional groups (e.g., -NH₂ and -OH stretching frequencies).
  • Isotopic Ratio Monitoring : LC-MS/MS with deuterated internal standards for quantification .

Q. How is this compound used as an internal standard in environmental or biological analyses?

  • Methodological Answer : As a stable isotope-labeled internal standard, it compensates for matrix effects and instrument variability. For example, in LC-MS/MS quantification of aminophenols in environmental samples, deuterated analogs are spiked into samples prior to extraction. Response factors are calculated using calibration curves generated from analyte/deuterated-standard peak area ratios .

Advanced Research Questions

Q. How can deuterium isotope effects (KIEs) influence reaction kinetics when using this compound as a mechanistic tracer?

  • Methodological Answer : Deuteration alters bond dissociation energies, potentially slowing reaction rates (primary KIE) or altering regioselectivity. To mitigate confounding effects:

  • Compare kinetics between deuterated and non-deuterated compounds under identical conditions.
  • Use computational modeling (e.g., DFT) to predict isotope effects.
  • Validate with control experiments using partially deuterated analogs .

Q. What strategies resolve spectral overlaps in quantitative analysis when this compound co-elutes with matrix components?

  • Methodological Answer :

  • Chromatographic Optimization : Adjust mobile phase pH or use gradient elution to separate co-eluting peaks.
  • High-Resolution Mass Spectrometry (HRMS) : Leverage exact mass differences (e.g., 4.025 Da per deuterium) to distinguish isotopic signatures.
  • Data Deconvolution : Apply software tools (e.g., XCMS, MZmine) for peak alignment and background subtraction .

Q. How should researchers address batch-to-batch variability in deuterium labeling efficiency?

  • Methodological Answer :

  • Standardized Synthesis Protocols : Use fixed reaction times, temperatures, and deuterium sources (e.g., D₂O purity ≥99.9%).
  • Quality Control (QC) : Implement LC-MS/MS or NMR batch testing to verify deuteration levels (e.g., ≥98% isotopic purity).
  • Statistical Analysis : Apply ANOVA or t-tests to assess variability significance and adjust calibration models accordingly .

Q. What are the best practices for documenting and sharing data involving this compound in collaborative research?

  • Methodological Answer :

  • Metadata Standards : Report deuteration level, synthesis method, and QC data using FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Electronic Lab Notebooks (ELNs) : Platforms like Chemotion ELN ensure traceability.
  • Public Repositories : Deposit raw spectra and synthetic protocols in repositories like RADAR4Chem or PubChem .

Data Contradiction and Validation

Q. How to resolve contradictions in toxicity studies involving this compound and its non-deuterated analog?

  • Methodological Answer : Discrepancies may arise from isotopic effects on metabolic pathways. To validate:

  • Conduct comparative in vitro assays (e.g., hepatocyte metabolism studies).
  • Use isotopically labeled tracers to track metabolite formation via LC-HRMS.
  • Cross-reference with databases like EPA DSSTox for historical toxicity data .

Tables for Key Data

Property This compound Reference
Molecular FormulaC₆D₄H₃NO
Isotopic Purity Threshold≥98% D
Primary Analytical UseInternal standard for LC-MS
Key Spectral Signatures2H^2H-NMR: δ 6.5–7.0 (aromatic)

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